Chemical structure of 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol
Chemical structure of 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol
An In-Depth Technical Guide to 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol
Authored by: A Senior Application Scientist
Introduction
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The incorporation of fluorine-containing substituents into drug candidates has become a powerful strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] This guide provides a comprehensive technical overview of 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol, a molecule that combines the pharmacologically significant pyridazine core with a trifluoroethoxy group, a moiety known to improve drug-like properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its structure, synthesis, and potential applications.
Chemical Structure and Properties
6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol is a substituted pyridazine characterized by a trifluoroethoxy group at the 6-position and a hydroxymethyl group at the 3-position. The electron-withdrawing nature of the trifluoroethoxy group and the hydrogen-bonding capability of the hydroxymethyl group are expected to significantly influence the molecule's physicochemical and biological properties.
Chemical Identifiers:
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Molecular Formula: C₇H₇F₃N₂O₂
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Molecular Weight: 208.14 g/mol
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CAS Number: 1247556-04-2
Predicted Physicochemical Properties:
| Property | Value |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 208.045962 g/mol |
| Topological Polar Surface Area | 54.7 Ų |
| Heavy Atom Count | 14 |
Visualizing the Core Structure
Caption: .
Proposed Synthesis Pathway
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylate
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add 2,2,2-trifluoroethanol (1.1 eq.) dropwise.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Add a solution of methyl 6-chloropyridazine-3-carboxylate (1.0 eq.) in anhydrous THF.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford methyl 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylate.
Step 2: Synthesis of 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol
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To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 6-(2,2,2-trifluoroethoxy)pyridazine-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
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Monitor the reaction by TLC.
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Upon completion, cool the mixture to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.
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Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol.
Predicted Spectroscopic Characterization
The structural elucidation of 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are predicted.[6][7]
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.10 (d, J = 9.0 Hz, 1H, pyridazine-H), 4.90 (q, J = 8.0 Hz, 2H, -OCH₂CF₃), 4.80 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.2 (C-O), 155.8 (C-N), 128.5 (CH), 123.0 (q, J = 277 Hz, -CF₃), 120.1 (CH), 65.8 (q, J = 35 Hz, -OCH₂CF₃), 62.5 (-CH₂OH). |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -74.5 (t, J = 8.0 Hz, 3F, -CF₃). |
| IR (KBr, cm⁻¹) | 3400-3200 (br, O-H stretch), 2950-2850 (C-H stretch), 1600 (C=N stretch), 1280 (C-F stretch), 1150 (C-O stretch). |
| Mass Spec. (ESI+) | m/z 209.05 [M+H]⁺, 231.03 [M+Na]⁺. |
Potential Applications and Research Directions
Pyridazine derivatives are known to possess a broad spectrum of biological activities. The introduction of a trifluoroethoxy group can enhance the lipophilicity and metabolic stability of the molecule, making it a promising candidate for drug discovery programs.[8] Potential areas of investigation for 6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol and its analogs include:
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Anticancer Activity: Many pyridazine derivatives have shown potent anticancer properties.[9]
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Antimicrobial Agents: The pyridazine nucleus is a key component of several antimicrobial drugs.
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Kinase Inhibitors: The scaffold could be explored for the development of inhibitors of various kinases involved in disease signaling pathways.
Further derivatization of the hydroxymethyl group could lead to a library of compounds for structure-activity relationship (SAR) studies, aiming to identify potent and selective therapeutic agents.
Conclusion
6-(2,2,2-trifluoroethoxy)pyridazin-3-ylmethanol represents a molecule of significant interest for medicinal chemistry and drug development. This guide has provided a detailed overview of its chemical structure, a plausible synthetic route, and predicted spectroscopic data. The insights presented herein are intended to serve as a valuable resource for researchers working on the design and synthesis of novel pyridazine-based therapeutic agents.
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